tert-Butyl cinnamate
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Overview
Description
tert-Butyl cinnamate, also known as this compound, is an organic compound with the molecular formula C13H16O2. It is an ester derived from cinnamic acid and tert-butanol. This compound is known for its pleasant aroma and is used in various applications, including fragrances and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cinnamate typically involves the esterification of cinnamic acid with tert-butanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
Cinnamic acid+tert-ButanolAcid catalysttert-Butyl cinnamate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cinnamate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to cinnamic acid and tert-butanol in the presence of an acid or base.
Reduction: The double bond in the cinnamate moiety can be reduced to form the corresponding saturated ester.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Cinnamic acid and tert-butanol.
Reduction: Saturated ester (tert-butyl 3-phenylpropanoate).
Substitution: Various substituted cinnamate derivatives.
Scientific Research Applications
tert-Butyl cinnamate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.
Industry: Employed in the formulation of fragrances, flavorings, and cosmetics due to its pleasant aroma.
Mechanism of Action
The mechanism of action of tert-Butyl cinnamate is primarily related to its ester functionality. In biological systems, esters can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with various molecular targets. The cinnamate moiety may also interact with enzymes and receptors, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl cinnamate: An ester of cinnamic acid and ethanol, used in fragrances and flavorings.
Methyl cinnamate: An ester of cinnamic acid and methanol, known for its fruity aroma.
Benzyl cinnamate: An ester of cinnamic acid and benzyl alcohol, used in perfumes and cosmetics.
Uniqueness
tert-Butyl cinnamate is unique due to its tert-butyl group, which imparts steric hindrance and affects its reactivity compared to other cinnamate esters. This steric effect can influence its hydrolysis rate and interaction with biological targets, making it distinct in its applications and properties.
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
tert-butyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)15-12(14)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
AGKLVMVJXDFIGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=CC=C1 |
Synonyms |
utyl cinnamate tert-butyl cinnamate |
Origin of Product |
United States |
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